![molecular formula C28H28N4OS B6524110 4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-76-9](/img/structure/B6524110.png)
4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceuticals and has been used in scientific studies . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and quinazoline groups would likely contribute significantly to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing benzylpiperidine and quinazoline groups are known to undergo a variety of chemical reactions .Applications De Recherche Scientifique
Neuroprotection and Brain Damage Prevention
- NMDA Antagonism : 4-Benzylpiperidine analogs, such as RMI-10608, exhibit NMDA antagonist pharmacology. This property suggests potential utility in preventing brain damage and treating psychosis .
Monoamine Oxidase Inhibition (MAOI)
- Preference for MAO-A : 4-Benzylpiperidine functions as an MAOI, with a preference for inhibiting monoamine oxidase type A (MAO-A). Researchers investigate its impact on neurotransmitter breakdown and mood disorders .
Synthesis and Chemical Routes
- Synthesis : 4-Benzylpiperidine can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring .
Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE (2009). “Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine.” The Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281. DOI: 10.1124/jpet.108.143701 Arai Y, Hamamichi N, Kinemuchi H (1986). “Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.” Neuroscience Letters, 70(2), 255–260. DOI: 10.1016/0304-3940(86)90473-8 Hoshikawa T, Inoue M (2013). “Photoinduced direct 4-pyridination of C(sp3)–H Bonds.” Chemical Science, 4(8), 3118. DOI: 10.1039/c3sc51080h
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with monoamine transporters, leading to the release of neurotransmitters like dopamine, serotonin, and norepinephrine .
Biochemical Pathways
Given the potential role of similar compounds as monoamine releasing agents, it can be inferred that it might affect the monoaminergic system, influencing the synaptic transmission of neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Similar compounds like 4-benzylpiperidine have a fast onset of action and a short duration , which might suggest similar pharmacokinetic properties for this compound.
Result of Action
Based on the potential effects of similar compounds, it can be inferred that it might lead to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, potentially influencing neuronal signaling and cognitive functions .
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c33-27(32-16-14-21(15-17-32)18-20-6-2-1-3-7-20)23-12-10-22(11-13-23)19-29-26-24-8-4-5-9-25(24)30-28(34)31-26/h1-13,21H,14-19H2,(H2,29,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUODLJJTPTXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC4=NC(=S)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)phenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.